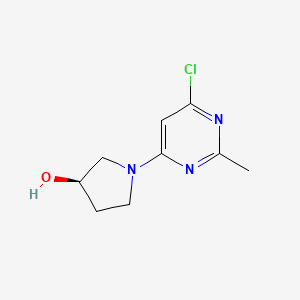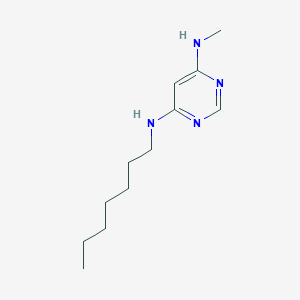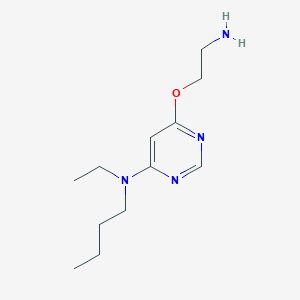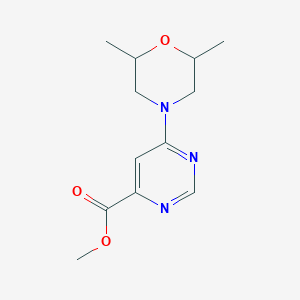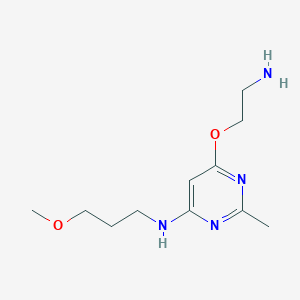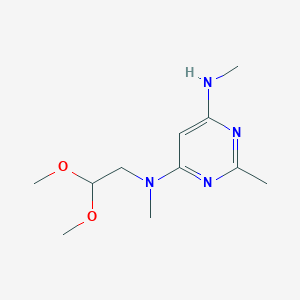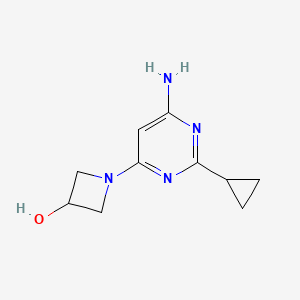
6-(Diallylamino)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
6-(Diallylamino)pyrimidine-4-carboxylic acid is a versatile chemical compound used in various scientific research applications, including drug discovery, organic synthesis, and material science. It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 4-Pyrimidinecarboxylic acid, a related compound, is C5H4N2O2 .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Applications De Recherche Scientifique
Synthesis Approaches
Various methods for synthesizing pyrimidine derivatives, including 6-(Diallylamino)pyrimidine-4-carboxylic acid, have been documented. These approaches include multistep procedures starting from different esters and urea derivatives and the use of cyclization steps under specific conditions, such as microwave irradiation, to efficiently generate desired pyrimidines (Saladino et al., 2002), (Ding et al., 2003).
Structural and Optical Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant structural and optical properties. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) reveal insights into structural parameters, molecular electronic potentials, and nonlinear optical (NLO) properties. These derivatives show promise in fields like medicine and nonlinear optics due to these characteristics (Hussain et al., 2020).
Biological Activity and Applications
Antiviral and Antitumoral Properties
Compounds structurally related to this compound have been identified for their potential antiviral and antitumoral activities. For instance, derivatives have shown activity against viruses like Rubella and HIV-1 Reverse Transcriptases. Additionally, certain pyrimidine derivatives demonstrate inhibitory effects on a range of cancer cell lines, highlighting their potential in antitumoral therapy (Saladino et al., 2002), (Cocco et al., 2006).
Crystal Engineering and Supramolecular Chemistry
Research involving this compound and its related compounds has contributed significantly to crystal engineering and supramolecular chemistry. The ability of these compounds to form diverse structures with unique bonding patterns, such as R22(8) motifs in crystal structures, is of interest for designing new materials and understanding intermolecular interactions (Rajam et al., 2018).
Mécanisme D'action
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Diallylamines
are organic compounds containing an allyl group attached to an amine functional group. They are used in various scientific research applications, including drug discovery, organic synthesis, and material science.
Safety and Hazards
Propriétés
IUPAC Name |
6-[bis(prop-2-enyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJNCVZXERBWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



